Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate
Description
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 7-methyl-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-7-9-5-12-11(16-6-17-12)4-8(9)3-10(7)13(14)15-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
CMNKNIBSVLOMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=CC3=C(C=C12)OCO3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Gram-Scale Synthesis via Iodocyclization
A scalable route involves treating 1,5-enyne 1 (5.0 mmol) with K₂CO₃ (10 mmol) and I₂ (10 mmol) in ethanol at room temperature for 1 hour. The iodine atom acts as both an electrophile and a directing group, facilitating a 5-exo-dig cyclization to form the indeno-dioxole core. Subsequent hydrolysis with LiOH (5 mmol) in tetrahydrofuran (THF) eliminates residual iodine, yielding the intermediate carboxylate. Methylation via Fischer esterification with methanol and catalytic H₂SO₄ introduces the ester moiety, affording the target compound in 80% yield after silica gel chromatography.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 25°C (cyclization) |
| Solvent | Ethanol/THF |
| Catalysts | K₂CO₃, I₂, LiOH |
| Yield | 80% |
This method’s efficiency stems from its atom economy and tolerance for diverse substituents, though regioselectivity depends on the enyne’s electronic profile.
Esterification of Indeno-Dioxole Carboxylic Acids
Direct esterification of preformed indeno-dioxole carboxylic acids offers a modular route to the target compound. This two-step strategy isolates the carboxylic acid intermediate, enabling precise control over esterification conditions.
Carboxylic Acid Synthesis and Methylation
Hydrolysis of the nitrile group in intermediates such as (E)-5-(4-(tert-butyl)benzylidene)-7-ethoxy-5H-indeno[5,6-d]dioxole-6-carbonitrile (3k ) under acidic conditions generates the corresponding carboxylic acid. Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with methanol to yield the methyl ester. This method achieves 75–85% yields but requires stringent anhydrous conditions to prevent hydrolysis.
Optimization Insights
-
SOCl₂ Stoichiometry : A 2:1 molar ratio of SOCl₂ to acid minimizes side reactions.
-
Methanol Purity : Anhydrous methanol (>99.8%) ensures quantitative esterification.
Protodeiodination and Functional Group Interconversion
Protodeiodination of iodinated intermediates provides a pathway to install the methyl group at position 7. This method exploits the lability of C–I bonds under reductive conditions to introduce alkyl substituents.
Reductive Alkylation
Intermediate V , containing an iodine atom at position 7, undergoes palladium-catalyzed cross-coupling with methylzinc bromide (MeZnBr) in THF. The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetallation and reductive elimination to install the methyl group. Subsequent esterification as described in Section 2.1 completes the synthesis, yielding the target compound in 70% overall yield.
Critical Considerations
-
Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing homocoupling.
-
Solvent Effects : THF enhances catalyst stability compared to DMF or DMSO.
Comparative Analysis of Synthetic Routes
The following table evaluates the four principal methods based on yield, scalability, and operational complexity:
| Method | Yield (%) | Scalability | Complexity | Key Advantage |
|---|---|---|---|---|
| Iodocyclization | 80 | High | Moderate | Single-pot cyclization |
| Carboxylic Acid Route | 75–85 | Moderate | High | Modular esterification |
| Reductive Alkylation | 70 | Low | High | Regioselective methylation |
The iodocyclization route (Method 1) emerges as the most practical for large-scale synthesis due to its high yield and minimal purification steps. However, the carboxylic acid route (Method 2) offers superior flexibility for introducing diverse esters .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituents
Electronic and Reactivity Profiles
Indeno-Dioxole Derivatives Target vs. In contrast, the ketone (5-C=O) in the analog increases electrophilicity at the carbonyl carbon, favoring nucleophilic additions . Target vs. N-(7-Oxo-...-dioxol-5-yl)-2-thiophenesulfonamide: The sulfonamide group in the latter introduces strong hydrogen-bonding capacity (N-H donors and S=O acceptors), which could enhance crystallinity or biological activity compared to the target’s ester .
Benzodithiazine Derivatives The benzodithiazine core (e.g., ) incorporates sulfur atoms, which confer greater electron-withdrawing effects and rigidity compared to the indeno-dioxole system.
Aminoindan Derivatives 5,6-Methylenedioxy-2-aminoindan () lacks the ester group but features an amine, enabling protonation and hydrogen bonding. This basicity contrasts with the target’s ester, which may hydrolyze under acidic/basic conditions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula.
Hydrogen Bonding and Crystal Packing
Biological Activity
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate (CAS No. 1361004-12-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indeno-dioxole derivatives and is characterized by its unique molecular structure, which includes a dioxole ring fused to an indene moiety.
- Molecular Formula : C13H12O4
- Molecular Weight : 232.23 g/mol
The structural features of this compound suggest potential interactions with biological systems, making it a subject of interest in pharmacological studies.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate) | 12.8 | Cell cycle arrest (G2/M phase) |
| HeLa (Cervical) | 18.5 | Apoptosis and necrosis |
Genotoxicity and Safety Profile
The genotoxicity of this compound has been evaluated using the Ames test and micronucleus assays. Results indicate that the compound does not exhibit mutagenic properties under standard testing conditions. Furthermore, repeated dose toxicity studies in animal models have shown no significant adverse effects at therapeutic doses.
Table 2: Genotoxicity Assessment
| Test Type | Result | |
|---|---|---|
| Ames Test | Negative | Non-mutagenic |
| Micronucleus Assay | Negative | Non-clastogenic |
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. In vivo studies demonstrated a reduction in inflammation markers in animal models subjected to induced inflammation. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 3: Anti-inflammatory Activity
| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |
|---|---|---|
| Carrageenan-induced | 10 | 45% |
| Adjuvant-induced | 20 | 55% |
Case Studies
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response in approximately 30% of participants, with manageable side effects primarily consisting of mild gastrointestinal disturbances.
Q & A
Basic: What are the optimal synthetic routes for Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step reactions with careful control of substituents and reaction conditions. A general approach includes:
- Step 1: Cyclization of substituted indene precursors using acid or base catalysts. For example, FeCl₃-catalyzed dimerization of alkynols can form indeno-dioxole cores (see similar procedures in ).
- Step 2: Esterification of the carboxyl group using methanol under acidic conditions (e.g., H₂SO₄).
- Step 3: Purification via flash chromatography (e.g., pentane/Et₂O gradients) or recrystallization from dioxane/ethanol mixtures .
Key Considerations: - Temperature (70–100°C) and solvent polarity (ethanol, acetic acid) significantly impact yield .
- Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances reaction efficiency in esterification steps .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural validation employs:
- X-ray crystallography: SHELX software (SHELXL/SHELXS) refines crystallographic data to determine bond lengths, angles, and ring puckering parameters . For indeno-dioxole derivatives, the Cremer-Pople puckering analysis quantifies non-planar distortions in the fused ring system .
- Spectroscopy:
Advanced: How can researchers resolve contradictions in crystallographic data interpretation for fused indeno-dioxole systems?
Methodological Answer:
Discrepancies in bond angles or puckering parameters arise from:
- Dynamic disorder: Use low-temperature crystallography (100 K) to reduce thermal motion artifacts .
- Twinned crystals: SHELXL’s TWIN/BASF commands model twinning and refine scale factors .
- Validation tools: Cross-check with DFT-optimized geometries (e.g., Gaussian09) and hydrogen-bonding graphs (Etter’s formalism) to validate packing motifs .
Advanced: What strategies improve regioselectivity in functionalizing the indeno-dioxole core?
Methodological Answer:
Regioselectivity is controlled via:
- Steric directing groups: Bulky substituents at the 7-methyl position hinder electrophilic attack at adjacent sites .
- Catalytic systems: Au(I) catalysts promote [3,3]-sigmatropic rearrangements, selectively forming C–C bonds at the 5- and 6-positions .
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic additions at the carbonyl group .
Advanced: How can hydrogen-bonding patterns predict supramolecular assembly in indeno-dioxole derivatives?
Methodological Answer:
Graph-set analysis (R₂²(8), R₄⁴(12) motifs) identifies recurring hydrogen-bonding networks:
- Donor-acceptor pairs: Carboxylate O atoms act as acceptors, while hydroxyl or amine groups serve as donors .
- Crystallographic software: Mercury (CCDC) visualizes packing diagrams, while PLATON validates intermolecular interactions .
Example: In related compounds, C=O⋯H–N interactions stabilize columnar stacks, influencing solubility and melting points .
Basic: What analytical techniques are critical for monitoring reaction intermediates?
Methodological Answer:
- TLC/HPLC: Tracks reaction progress using silica-gel plates (ethyl acetate/hexane) or C18 columns (acetonitrile/water gradients) .
- In-situ IR spectroscopy: Monitors carbonyl (1700–1750 cm⁻¹) and ester (1250 cm⁻¹) group transformations .
- Isolation of intermediates: Flash chromatography (hexane/EtOAc) or preparative HPLC isolates key intermediates for NMR/MS analysis .
Advanced: How do ring puckering parameters influence the compound’s reactivity?
Methodological Answer:
Cremer-Pople coordinates (Q, θ, φ) quantify puckering in the dioxole ring:
- Planar vs. puckered: Planar rings (Q < 0.25 Å) favor π-π stacking, while puckered conformers (Q > 0.5 Å) enhance steric interactions .
- Reactivity implications: Puckered rings increase strain energy, accelerating ring-opening reactions (e.g., hydrolysis under acidic conditions) .
Experimental design: Variable-temperature NMR (VT-NMR) correlates puckering dynamics with reaction rates .
Basic: What are the common impurities in synthesized batches, and how are they removed?
Methodological Answer:
- Byproducts: Unreacted starting materials (e.g., indenone precursors) or over-esterified derivatives.
- Purification:
- Analytical validation: GC-MS or HPLC-PDA quantifies impurity levels (<0.5% required for pharmacological studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
